molecular formula C9H12N2O2 B1296786 Ethyl 3-amino-6-methylpicolinate CAS No. 908832-89-3

Ethyl 3-amino-6-methylpicolinate

Cat. No. B1296786
CAS RN: 908832-89-3
M. Wt: 180.2 g/mol
InChI Key: FIPOQFKNRYLKMK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methylpicolinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on compounds structurally related to Ethyl 3-amino-6-methylpicolinate, such as derivatives of 3-substituted-6-uracils, has shown significant antibacterial activity against Gram-positive organisms. These compounds were identified as potent competitive inhibitors of bacterial DNA polymerase IIIC, highlighting their potential as therapeutic agents against bacterial infections (Zhi et al., 2005).

Theoretical Decomposition Studies

A theoretical study explored the gas-phase decomposition of α-amino acid ethyl esters, including ethyl picolinate, using ab initio theoretical methods. This research provides insight into the mechanisms of reactions crucial for understanding the stability and decomposition pathways of similar compounds (Notario et al., 2003).

Characterization of Bioactive Potentials

Secondary metabolites from mollusks were characterized, revealing compounds with antioxidant and anti-inflammatory activities. While not directly related to this compound, this study demonstrates the diverse bioactive potentials of chemical compounds isolated from natural sources, which could inform research on similar compounds (Chakraborty & Joy, 2019).

Synthesis of Quinoline Derivatives

Research on the synthesis of novel quinoline derivatives, which are structurally related to this compound, has shown promising antimicrobial agents. This highlights the potential of such compounds in developing new therapeutic agents (Desai et al., 2007).

Antimicrobial Activity of Pyranoquinoline Derivatives

A study on the synthesis of pyranoquinoline derivatives demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This research adds to the understanding of the antimicrobial properties of compounds related to this compound (Asghari et al., 2014).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

ethyl 3-amino-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPOQFKNRYLKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258357
Record name Ethyl 3-amino-6-methyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908832-89-3
Record name Ethyl 3-amino-6-methyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=908832-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-6-methyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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